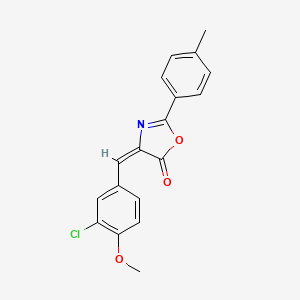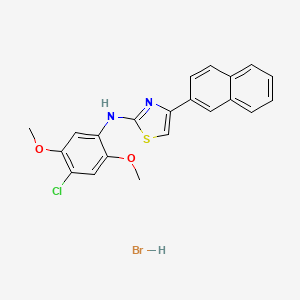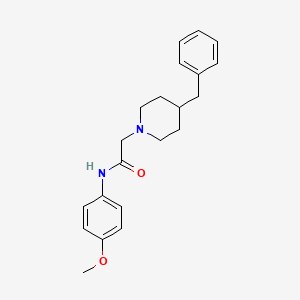![molecular formula C18H21NO3 B5183829 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the amphetamine class of drugs. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. MDE is a less popular drug compared to MDMA, but it is still used recreationally.
Mecanismo De Acción
MDE works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDE also acts as a mild inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MDE has been shown to cause an increase in heart rate, blood pressure, and body temperature. It also causes a release of hormones such as cortisol and prolactin. MDE has been shown to have a neurotoxic effect on serotonin neurons in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDE has been used in animal studies to study the effects of serotonin depletion on behavior. It has also been used to study the effects of serotonin receptor agonists and antagonists. However, MDE has limited use in lab experiments due to its psychoactive effects and potential for abuse.
Direcciones Futuras
Future research on MDE could focus on its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. It could also be studied for its potential neuroprotective effects and its effects on neuroplasticity. Further research could also be done on the safety and long-term effects of MDE use.
Métodos De Síntesis
MDE is synthesized by the condensation of 3,4-dimethoxyphenylacetone with ethylamine. The reaction is catalyzed by hydrochloric acid and the product is isolated through recrystallization.
Aplicaciones Científicas De Investigación
MDE has been used in scientific research to study its psychoactive effects and potential therapeutic uses. It has been shown to have similar effects to MDMA, such as increased empathy and emotional openness. MDE has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMCNDOKCQPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)

![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
